molecular formula C6H4N4O3 B2984247 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 880451-11-6

5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Cat. No.: B2984247
CAS No.: 880451-11-6
M. Wt: 180.123
InChI Key: ZLECSPGQMXYNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 6th position and a keto group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential antibacterial and anticancer activities . It has been evaluated for its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the creation of coordination compounds for various applications.

Comparison with Similar Compounds

Uniqueness: 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

IUPAC Name

5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-9-8-2-10(4)6/h1-2H,(H,7,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECSPGQMXYNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C=NNC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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